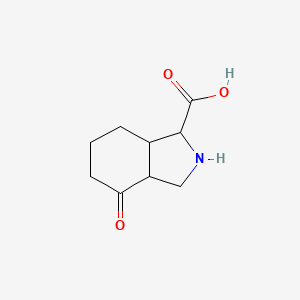

4-Oxo-octahydro-isoindole-1-carboxylic acid

CAS No.: 1403766-61-9

Cat. No.: VC2719690

Molecular Formula: C9H13NO3

Molecular Weight: 183.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1403766-61-9 |

|---|---|

| Molecular Formula | C9H13NO3 |

| Molecular Weight | 183.2 g/mol |

| IUPAC Name | 4-oxo-1,2,3,3a,5,6,7,7a-octahydroisoindole-1-carboxylic acid |

| Standard InChI | InChI=1S/C9H13NO3/c11-7-3-1-2-5-6(7)4-10-8(5)9(12)13/h5-6,8,10H,1-4H2,(H,12,13) |

| Standard InChI Key | XMPDEKVDUFIFIT-UHFFFAOYSA-N |

| SMILES | C1CC2C(CNC2C(=O)O)C(=O)C1 |

| Canonical SMILES | C1CC2C(CNC2C(=O)O)C(=O)C1 |

Introduction

Chemical Structure and Properties

4-Oxo-octahydro-isoindole-1-carboxylic acid is defined by its bicyclic structure containing an isoindole core with specific functional groups that contribute to its chemical reactivity and potential biological activities. The compound has a molecular formula of C9H13NO3 and a molecular weight of 183.2 g/mol, with a CAS registry number of 1403766-61-9 . The structural backbone consists of a saturated isoindole system (octahydro-isoindole) with a carboxylic acid group at the 1-position and a ketone (oxo) group at the 4-position.

The physical and chemical properties of 4-Oxo-octahydro-isoindole-1-carboxylic acid are summarized in the following table:

The solubility characteristics of this compound indicate that careful solvent selection is necessary for preparing stock solutions, with considerations for storage conditions to maintain stability. When stored at -80°C, solutions remain viable for up to 6 months, while storage at -20°C limits viability to approximately 1 month .

Comparison with Related Compounds

Understanding 4-Oxo-octahydro-isoindole-1-carboxylic acid in the context of related structures provides valuable insights into its unique properties and potential applications. Several structurally similar compounds have been documented in the literature with varying biological activities.

Structural Analogs

One notable related compound is 3-Oxo-hexahydro-1H-isoindole-4-carboxylic acid, which has been studied as a drug chiral scaffold, particularly in the development of prolyl oligopeptidase inhibitors. Research on this compound demonstrated high selectivity over homologous proteins and excellent potency, with one variant achieving a Ki value of 1.0 nM . This related structure also exhibited remarkable metabolic stability despite having potential sites of metabolism, suggesting that the isoindole scaffold may confer favorable pharmacokinetic properties .

Another related compound is 2-Fmoc-5-oxo-octahydro-isoindole-1-carboxylic acid, which contains the same core structure but with an additional fluorenylmethyloxycarbonyl (Fmoc) protecting group commonly used in peptide synthesis. While this compound has different applications, primarily in synthetic chemistry, its relationship to our compound of interest illustrates the versatility of the isoindole scaffold.

Comparative Properties

The table below compares key properties of 4-Oxo-octahydro-isoindole-1-carboxylic acid with related compounds:

Research Findings and Applications

| Desired Concentration | Volume Required for 1 mg | Volume Required for 5 mg | Volume Required for 10 mg |

|---|---|---|---|

| 1 mM | 5.4585 mL | 27.2926 mL | 54.5852 mL |

| 5 mM | 1.0917 mL | 5.4585 mL | 10.917 mL |

| 10 mM | 0.5459 mL | 2.7293 mL | 5.4585 mL |

This information can serve as a practical guide for researchers working with this compound .

Future Research Directions

Based on the current understanding of 4-Oxo-octahydro-isoindole-1-carboxylic acid and related compounds, several promising avenues for future research can be identified. These directions could significantly expand our knowledge of this compound's properties and applications.

Biological Activity Characterization

A comprehensive characterization of the biological activities of 4-Oxo-octahydro-isoindole-1-carboxylic acid represents a significant research opportunity. Specific studies could include:

-

Enzyme inhibition assays against various targets, particularly those where related isoindole derivatives have shown activity

-

Cell-based screening to identify potential anticancer, antimicrobial, or other therapeutic properties

-

Receptor binding studies to elucidate potential interactions with important biological targets

-

In vivo studies to determine pharmacokinetic properties and potential therapeutic applications

Derivative Development

The synthesis and evaluation of derivatives based on the 4-Oxo-octahydro-isoindole-1-carboxylic acid scaffold could lead to compounds with enhanced properties. Potential modifications include:

-

Esterification or amidation of the carboxylic acid group

-

Reduction or functionalization of the ketone group

-

Introduction of additional substituents on the bicyclic ring system

-

Exploration of different stereoisomers to evaluate the impact of stereochemistry on activity

These structural modifications could yield compounds with improved potency, selectivity, or pharmacokinetic properties for specific applications in medicinal chemistry and related fields.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume